(6-Bromopyridin-2-yl)(4-fluorophenyl)methanol is a chemical compound with significant relevance in medicinal chemistry and organic synthesis. Its molecular formula is , and it features a brominated pyridine moiety and a fluorinated phenyl group attached to a methanol functional group. The compound is classified as an organic halide and is primarily utilized in the synthesis of pharmaceuticals and agrochemicals.
This compound can be synthesized through various methods, including nucleophilic aromatic substitution reactions and other organic transformations involving brominated and fluorinated substrates. Its synthesis has been documented in patents and scientific literature, indicating its utility in research and industrial applications .
(6-Bromopyridin-2-yl)(4-fluorophenyl)methanol falls under the category of halogenated organic compounds, specifically those containing both bromine and fluorine substituents. It is also categorized as an alcohol due to the presence of the hydroxymethyl (-CH2OH) group.
The synthesis of (6-Bromopyridin-2-yl)(4-fluorophenyl)methanol typically involves several key steps:
For instance, one method involves dissolving 6-bromopyridine in a solvent like dimethylformamide (DMF) and adding 4-fluorobenzaldehyde in the presence of a base such as potassium carbonate. The mixture is then heated under reflux conditions to promote the reaction, followed by reduction to yield the final product .
The molecular structure of (6-Bromopyridin-2-yl)(4-fluorophenyl)methanol can be visualized as follows:
The compound's molecular weight is approximately 267.12 g/mol, with specific properties such as boiling point and melting point varying based on purity and crystallization conditions. The InChI Key for this compound is crucial for database searches and identification.
(6-Bromopyridin-2-yl)(4-fluorophenyl)methanol can participate in various chemical reactions:
For example, when subjected to strong oxidizing agents like potassium permanganate, the hydroxymethyl group can be converted into a carboxylic acid, which can then undergo further reactions .
The mechanism of action for (6-Bromopyridin-2-yl)(4-fluorophenyl)methanol primarily involves its interactions at the molecular level with biological targets such as enzymes or receptors:
Understanding these mechanisms requires detailed studies involving binding affinity assays and cellular response evaluations.
Relevant data include log P values indicating lipophilicity, which suggest good bioavailability potential .
(6-Bromopyridin-2-yl)(4-fluorophenyl)methanol has several scientific applications:
The synergistic integration of bromine and fluorine within (6-Bromopyridin-2-yl)(4-fluorophenyl)methanol confers distinct pharmacological and physicochemical advantages:
Table 1: Impact of Halogen Substitution on Bioactive Compound Properties
Halogen | Position | Key Roles | Exemplar Bioactive Compounds |
---|---|---|---|
Bromine | Pyridine C6 | • Cross-coupling handle• Hydrophobic cavity filling• π-Stacking enhancement | VEGFR-2 inhibitors [7]; Antiviral rocaglates [6] |
Fluorine | Phenyl para | • Metabolic stability• Membrane permeability• Halogen bonding | Fluorinated chalcones (anti-inflammatory) [8]; Fluoroquinolones (antibacterial) |
Experimental validation of these effects is demonstrated in fluorinated rocaglate derivatives, where para-fluorination increased antiviral potency against hepatitis E virus by 8-fold compared to non-fluorinated analogs, attributed to enhanced RNA clamping efficiency via fluorine-mediated protein interactions [6]. Similarly, brominated pyrazolo[1,5-a]pyrimidines exhibited 83–95% yield in regioselective halogenation, underscoring bromine’s compatibility with modern green chemistry approaches [1].
The pyridine-phenyl methanol scaffold provides a conformationally adaptable framework with defined stereoelectronic properties essential for drug-receptor recognition:
The dihedral angle between pyridine and phenyl rings (typically 60–80°) projects pharmacophores into complementary binding pockets. This spatial arrangement is critical for bidentate inhibition, as evidenced by VEGFR-2 inhibitors where:
Table 2: Target-Specific Interactions of Pyridine-Phenyl Hybrids
Target Class | Scaffold Interactions | Biological Outcome |
---|---|---|
Kinases (VEGFR-2) | Pyridine N ↔ K868–OH ↔ E885 carbonylFluorophenyl ↔ F1047 pocket | • Inhibition constant (Ki) = 0.06 μM for hybrid 8a [7]• Disruption of angiogenesis |
RNA Helicases | Pyridine π-stacking with purine basesBromine hydrophobic contact | eIF4A1 clamping (IC50 = 12 nM) [6] |
GPCRs | Fluorine halogen bondingMethanol H-bond to serine | Anxiolytic activity in pyrazolo[1,5-a]pyrimidines [1] |
The scaffold’s modularity enables systematic structure-activity relationship studies:
Table 3: Synthetic Strategies for Scaffold Diversification
Modification Site | Reaction Conditions | Yield Range | Key Reagents |
---|---|---|---|
Pyridine Bromination | PIDA, KBr, H2O, rt | 83–95% | Potassium bromide; Hypervalent iodine oxidant [1] |
Phenyl Fluorination | Diazotization/NaBF4 | 60–75% | Sodium nitrite; Tetrafluoroboric acid |
Methanol Oxidation | Dess-Martin periodinane | 90–95% | DMP reagent; Dichloromethane solvent |
This synthetic versatility is exemplified in pyridine-sulfonamide anticancer hybrids where sequential Suzuki coupling (pyridine boronic acid + bromoquinazoline), followed by urea formation, yielded nanomolar-potent VEGFR-2 inhibitors (e.g., compound 8a: GI50 = 0.06 μM against MCF-7 cells) [7]. The 6-bromo-2-pyridinyl moiety specifically enhanced target binding by 15-fold versus chloro analogs, validating bromine’s role in affinity optimization.
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1